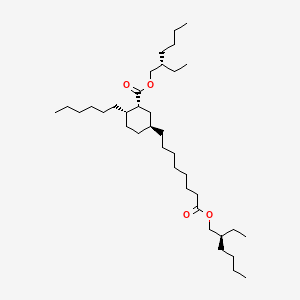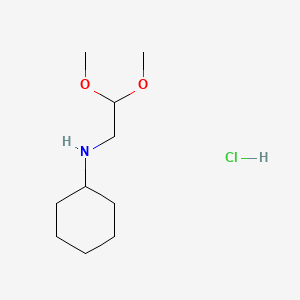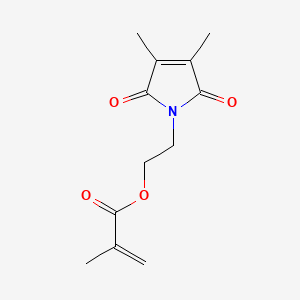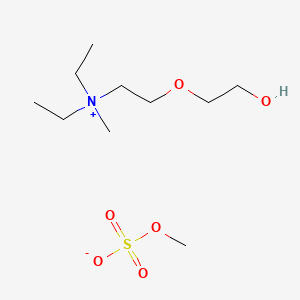
Cyclohexaneoctanoic acid, (((2-ethylhexyl)oxy)carbonyl)-4-hexyl-, 2-ethylhexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexaneoctanoic acid, (((2-ethylhexyl)oxy)carbonyl)-4-hexyl-, 2-ethylhexyl ester is an organic compound with the molecular formula C32H60O4. This compound is known for its unique structure, which includes a cyclohexane ring, an octanoic acid chain, and two 2-ethylhexyl ester groups. It is commonly used in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexaneoctanoic acid, (((2-ethylhexyl)oxy)carbonyl)-4-hexyl-, 2-ethylhexyl ester typically involves esterification reactions. One common method is the reaction between cyclohexaneoctanoic acid and 2-ethylhexanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion. This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexaneoctanoic acid, (((2-ethylhexyl)oxy)carbonyl)-4-hexyl-, 2-ethylhexyl ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexaneoctanoic acid, (((2-ethylhexyl)oxy)carbonyl)-4-hexyl-, 2-ethylhexyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used as a plasticizer in the production of flexible plastics and as a lubricant in various industrial processes.
Wirkmechanismus
The mechanism of action of Cyclohexaneoctanoic acid, (((2-ethylhexyl)oxy)carbonyl)-4-hexyl-, 2-ethylhexyl ester involves its interaction with various molecular targets. The ester groups can interact with enzymes and proteins, altering their activity. The compound can also form complexes with metal ions, affecting their availability and reactivity in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylhexanoic acid: Similar in structure but lacks the cyclohexane ring and additional ester groups.
Octanoic acid: Similar in structure but lacks the 2-ethylhexyl ester groups.
Cyclohexanecarboxylic acid: Similar in structure but lacks the octanoic acid chain and ester groups.
Uniqueness
Cyclohexaneoctanoic acid, (((2-ethylhexyl)oxy)carbonyl)-4-hexyl-, 2-ethylhexyl ester is unique due to its combination of a cyclohexane ring, an octanoic acid chain, and two 2-ethylhexyl ester groups. This unique structure gives it distinct chemical properties and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
72245-39-7 |
|---|---|
Molekularformel |
C37H70O4 |
Molekulargewicht |
578.9 g/mol |
IUPAC-Name |
[(2S)-2-ethylhexyl] (1R,2S,5S)-5-[8-[(2S)-2-ethylhexoxy]-8-oxooctyl]-2-hexylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C37H70O4/c1-6-11-14-19-24-34-27-26-33(28-35(34)37(39)41-30-32(10-5)22-13-8-3)23-18-16-15-17-20-25-36(38)40-29-31(9-4)21-12-7-2/h31-35H,6-30H2,1-5H3/t31-,32-,33-,34-,35+/m0/s1 |
InChI-Schlüssel |
BZEHQVOONDIRHV-PRTBYXSSSA-N |
Isomerische SMILES |
CCCCCC[C@H]1CC[C@@H](C[C@H]1C(=O)OC[C@@H](CC)CCCC)CCCCCCCC(=O)OC[C@@H](CC)CCCC |
Kanonische SMILES |
CCCCCCC1CCC(CC1C(=O)OCC(CC)CCCC)CCCCCCCC(=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate](/img/structure/B12675747.png)
![(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675753.png)












